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molecular formula C9H8N2O B3383820 4-Oxo-4-pyridin-4-ylbutanenitrile CAS No. 49835-53-2

4-Oxo-4-pyridin-4-ylbutanenitrile

Cat. No. B3383820
M. Wt: 160.17 g/mol
InChI Key: UTISRGMYIPHHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04304777

Procedure details

C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile--To a stirred mixture containing 29.4 g. of sodium cyanide and 500 ml. of acetonitrile, after stirring said mixture for ten minutes, was added dropwise over a period of three hours a solution containing 64.2 g. of 4-pyridinecarboxaldehyde in 500 ml. of acetonitrile and the resulting mixture was stirred at room temperature for one hour. To the stirred mixture was added slowly over a period of one hour a solution of 24.5 g. of acrylonitrile in 200 ml. of acetonitrile and the resulting reaction mixture was stirred overnight at room temperature. The reaction mixture was stripped in vacuo of solvent at a temperature not exceeding 54° C. The semi-solid residue was cooled, mixed well with 400 ml. of chloroform, and the mixture filtered. The chloroform was distilled off in vacuo at a temperature not exceeding 50° C. and the residual oily residue was extracted with three 200 ml. portions of toluene. The toluene solution was filtered through diatomaceous earth and the filtrate was distilled in vacuo below 50° C. to remove the toluene. The residue on chilling crystallized. A tiny sample was saved and the remainder was dissolved in 50 ml. of warm isopropyl alcohol. The solution was cooled and then diluted slowly with 125 ml. of ether, chilled and seeded with a crystal obtained from said tiny sample. The crystalline product that separated was collected, washed with 25 ml. of 1:3 (v:v) mixture of isopropyl alcohol:ether, and air-dried to yield 52.1 g of 4-oxo-4-(4-pyridinyl)butanenitrile, m.p. 53.5°-55° C.
[Compound]
Name
C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[N:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(#N)C>[O:11]=[C:10]([C:7]1[CH:8]=[CH:9][N:4]=[CH:5][CH:6]=1)[CH2:14][CH2:13][C:12]#[N:15] |f:0.1|

Inputs

Step One
Name
C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for ten minutes
ADDITION
Type
ADDITION
Details
was added dropwise over a period of three hours a solution
Duration
3 h
ADDITION
Type
ADDITION
Details
containing 64.2 g
ADDITION
Type
ADDITION
Details
To the stirred mixture was added slowly over a period of one hour a solution of 24.5 g
Duration
1 h
CUSTOM
Type
CUSTOM
Details
exceeding 54° C
TEMPERATURE
Type
TEMPERATURE
Details
The semi-solid residue was cooled
ADDITION
Type
ADDITION
Details
mixed well with 400 ml
FILTRATION
Type
FILTRATION
Details
of chloroform, and the mixture filtered
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off in vacuo at a temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 50° C.
EXTRACTION
Type
EXTRACTION
Details
the residual oily residue was extracted with three 200 ml
FILTRATION
Type
FILTRATION
Details
The toluene solution was filtered through diatomaceous earth
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled in vacuo below 50° C.
CUSTOM
Type
CUSTOM
Details
to remove the toluene
TEMPERATURE
Type
TEMPERATURE
Details
The residue on chilling
CUSTOM
Type
CUSTOM
Details
crystallized
DISSOLUTION
Type
DISSOLUTION
Details
the remainder was dissolved in 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
diluted slowly with 125 ml
TEMPERATURE
Type
TEMPERATURE
Details
of ether, chilled
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The crystalline product that separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with 25 ml
ADDITION
Type
ADDITION
Details
of 1:3 (v:v) mixture of isopropyl alcohol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, and air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CCC#N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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